molecular formula C13H16O5 B1400225 1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-66-7

1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1400225
CAS No.: 1263365-66-7
M. Wt: 252.26 g/mol
InChI Key: JVIVRHHFNMROCX-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that features a phenyl ring substituted with two methoxy groups and an ethanone moiety linked to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The starting material, 2,3-dimethoxybenzaldehyde, undergoes a reaction with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

    Formation of the Ethanone Moiety: The intermediate product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. For instance, its methoxy groups may participate in hydrogen bonding or van der Waals interactions with biological macromolecules, influencing their function. The dioxolane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: can be compared with other compounds such as:

Uniqueness

The unique combination of the methoxy-substituted phenyl ring and the dioxolane ring in this compound provides distinct chemical properties and reactivity patterns that differentiate it from similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-11-5-3-4-9(13(11)16-2)10(14)8-12-17-6-7-18-12/h3-5,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIVRHHFNMROCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201757
Record name Ethanone, 1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-66-7
Record name Ethanone, 1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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